N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-2-28-15-8-9-16-18(12-15)30-21(22-16)23(13-14-6-4-3-5-7-14)20(25)17-10-11-19(29-17)24(26)27/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZFUCMJYJZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base.
Attachment of the Nitrofuran Moiety: The nitrofuran moiety is attached through a nucleophilic substitution reaction involving 5-nitrofuran-2-carboxylic acid chloride and the benzothiazole derivative.
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitrofurans with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives of the original compound.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C14H11N3O5S
- Molecular Weight : 333.32 g/mol
- IUPAC Name : N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, one study demonstrated that derivatives of benzothiazole can disrupt bacterial cell wall synthesis, enhancing their efficacy as antimicrobial agents .
Anticancer Properties
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been investigated for its potential anticancer effects. Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it effectively reduces cell viability in various cancer cell lines, including breast and colon cancer .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing a strong inhibitory effect at low concentrations.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on MCF-7 and HT-29 cells demonstrated that treatment with the compound resulted in significant decreases in cell proliferation rates. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment with the compound compared to control groups.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with microbial enzymes and DNA. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to microbial cells. The benzothiazole ring may interact with specific proteins, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide with key analogs, emphasizing structural variations and their pharmacological implications:
Key Structural and Functional Insights:
Substituent Position on Benzothiazole :
- 6-Ethoxy (CBK77) : Confers high UPS inhibition (EC₅₀ = 4.3 µM) due to optimal electron-donating effects and steric compatibility .
- 4-Methoxy (CBK07) : Reduced activity (EC₅₀ >50 µM) likely due to unfavorable positioning, impacting target binding or cell permeability .
- 6-Trifluoromethyl (EP3348550A1) : Enhances lipophilicity and metabolic stability, common in kinase inhibitors .
Heterocycle Modifications: 5-Nitrofuran (CBK77/CBK07): The nitro group acts as an electron-withdrawing moiety, enhancing electrophilic reactivity critical for UPS inhibition . 5-Nitrothiophene (): Thiophene’s larger atomic radius may alter binding kinetics compared to furan .
N-Substituent Effects: Benzyl Group (Query Compound): Likely increases lipophilicity and membrane permeability compared to non-benzylated analogs like CBK77. However, steric hindrance from the benzyl group could reduce binding affinity unless compensated by hydrophobic interactions in the target pocket.
Pharmacological and Mechanistic Considerations
- UPS Inhibition : CBK77’s potency highlights the importance of the 6-ethoxy-benzothiazole and 5-nitrofuran combination. The benzyl group in the query compound may enhance cellular uptake but requires empirical validation .
- Cytotoxicity : Structural analogs with nitro groups (e.g., CBK77) induce apoptosis via proteasome inhibition, whereas inert substituents (e.g., CBK07’s 4-methoxy) lack efficacy .
- Synthetic Accessibility : Derivatives like those in and are synthesized via coupling reactions (e.g., HATU-mediated amide bond formation), suggesting feasible routes for the query compound’s production .
Biological Activity
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that combines a benzothiazole moiety with a nitrofuran and carboxamide functional group. The synthesis typically involves multi-step reactions that can include the formation of the benzothiazole ring followed by the introduction of the nitrofuran and the carboxamide group. Recent studies have focused on optimizing these synthetic routes to improve yield and reduce environmental impact.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, one study reported significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL against selected pathogens, which is promising for potential therapeutic applications in treating bacterial infections .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 50 |
| Escherichia coli | < 75 |
| Pseudomonas aeruginosa | < 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved.
In a notable study, this compound exhibited IC50 values in the micromolar range across various cancer cell lines, indicating a strong potential for development as an anticancer agent .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT-29 (Colon) | 15.0 |
| A549 (Lung) | 20.0 |
Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays, including DPPH and ABTS radical scavenging methods. Results indicated that it possesses significant free radical scavenging activity, contributing to its potential protective effects against oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated its ability to inhibit biofilm formation, suggesting a mechanism that could be exploited in treating chronic infections where biofilms are prevalent.
- Cytotoxicity in Cancer Research : Another research effort highlighted its selective toxicity towards cancer cells compared to normal cells, emphasizing its potential as a targeted therapy with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
